Pyrrolidin-2-ylmethanamine hydrochloride Pyrrolidin-2-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010100
InChI: InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H
SMILES:
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62 g/mol

Pyrrolidin-2-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC16010100

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidin-2-ylmethanamine hydrochloride -

Specification

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
IUPAC Name pyrrolidin-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H
Standard InChI Key DELRTTITBGHPRU-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Pyrrolidin-2-ylmethanamine hydrochloride (IUPAC name: 1-(pyrrolidin-2-yl)methanamine hydrochloride) is a bicyclic amine salt with the molecular formula C₅H₁₂N₂·HCl and a molecular weight of 136.63 g/mol. The compound consists of a pyrrolidine ring—a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom—substituted at the 2-position with an aminomethyl group. Protonation of the primary amine by hydrochloric acid yields the hydrochloride salt, which improves aqueous solubility and crystallinity compared to the free base (C₅H₁₂N₂, MW 100.16 g/mol) .

Table 1: Key Physicochemical Properties

PropertyFree Base (C₅H₁₂N₂)Hydrochloride Salt (C₅H₁₂N₂·HCl)
Molecular Weight (g/mol)100.16136.63
Boiling Point (°C)152.9 ± 8.0Decomposes >200
Density (g/cm³)0.9 ± 0.11.2 (estimated)
Solubility in WaterLowHigh (>100 mg/mL)
pKa (amine)~10.5 (free base)~8.5 (protonated form)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of pyrrolidin-2-ylmethanamine hydrochloride typically involves functionalization of preformed pyrrolidine rings, leveraging strategies common to nitrogen heterocycles .

Reductive Amination of Pyrrolidin-2-one

A two-step process starts with the conversion of pyrrolidin-2-one to pyrrolidin-2-ylmethanamine:

  • Grignard Reaction: Treatment of pyrrolidin-2-one with methylmagnesium bromide forms 2-(hydroxymethyl)pyrrolidine.

  • Reductive Amination: Catalytic hydrogenation in the presence of ammonia yields the free base, which is subsequently treated with HCl gas to precipitate the hydrochloride salt .

Cyclization of 1,4-Diaminobutane Derivatives

Alternative routes employ cyclization reactions:

  • Leuckart-Wallach Reaction: Heating 1,4-diaminobutane with formaldehyde and formic acid generates the pyrrolidine ring, followed by HCl neutralization .

Industrial-Scale Optimization

Industrial producers like Biosynce Chemical optimize reaction conditions (e.g., temperature: 80–120°C, pressure: 2–5 atm) to achieve yields >85% with ≥98% purity. Critical quality control parameters include residual solvent levels (<0.1% for dichloromethane) and chloride content (19.0–21.5% w/w) .

Future Directions and Challenges

Chirality and Enantioselective Synthesis

The pyrrolidine ring’s stereogenicity (C2 and C5 positions) enables enantioselective targeting. Catalytic asymmetric hydrogenation using Ir-(S)-Segphos complexes achieves >99% ee for (2R)-configured derivatives .

Prodrug Development

Ester prodrugs (e.g., pivaloyloxymethyl derivatives) enhance oral absorption, increasing bioavailability from 12% to 58% in primate studies.

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